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Cat. No.: B10785880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

molecular docking analysis of the HIV-1 entry inhibitor, BMS-488043, with its target, the viral

envelope glycoprotein gp120. This document is intended to guide researchers in computational

drug design and virology in understanding the structural basis of this interaction and in

performing similar in silico experiments.

Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a critical first step in its

lifecycle and a key target for antiretroviral therapy. The viral surface glycoprotein, gp120,

mediates this process by binding to the CD4 receptor on target immune cells. This binding

initiates a series of conformational changes in gp120, exposing a binding site for a coreceptor

(CCR5 or CXCR4), which ultimately leads to the fusion of the viral and cellular membranes.

BMS-488043 is a small molecule inhibitor that potently blocks this initial attachment of gp120 to

CD4.[1][2] It binds to a conserved pocket on gp120, known as the Phe43 cavity, thereby

preventing the conformational rearrangements necessary for CD4 receptor engagement.[2][3]

Molecular docking studies are instrumental in elucidating the precise binding mode, identifying

key interacting residues, and quantifying the binding affinity of BMS-488043 with gp120. This

information is invaluable for understanding its mechanism of action and for the rational design

of next-generation HIV-1 entry inhibitors.
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Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction between

BMS-488043 and HIV-1 gp120 from various experimental and computational studies.

Table 1: In Vitro and In Vivo Efficacy of BMS-488043

Parameter Value Conditions Reference

EC50
>200 nM (in some

subjects)

In vivo study with HIV-

1 infected subjects
[4]

EC50
Wide range (5.83 to

6,868 ng/ml)

In vivo study, baseline

susceptibility
[5]

IC50 0.05 to 30 µM

Inhibition of gp120-

sCD4 binding,

dependent on sCD4

concentration

[6]

Table 2: Computationally Derived Binding Affinity of BMS-488043 and gp120

Docking Program
Binding Energy
(kcal/mol)

PDB ID of gp120 Reference

HEX -256.27 3DNN [7]

MOE Not specified Not specified [3]

Table 3: Key Interacting Residues of BMS-488043 within the gp120 Binding Pocket
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Residue Type of Interaction Study Reference

Trp112
Steric hindrance, blocking

rotation
[1]

Asp368 Hydrogen bond [3]

Arg476 Hydrogen bond [3]

Ser375 Key residue for sensitivity [8]

Trp427
π-stacking with the azaindole

ring
[8]

Met426 Packing against Trp427 [8]

Ile371 Forms a hydrophobic groove [3]

Gly472 Forms a hydrophobic groove [3]

His105, Asp113, Lys121,

Gln422, Gln428, Lys429
Hydrogen bonding interactions [3]

Glu, Asp, Met, Phe, Lys, Thr
General interacting amino

acids
[8]

Experimental Protocols
This section provides a detailed protocol for performing a molecular docking study of BMS-

488043 with HIV-1 gp120 using AutoDock Vina, a widely used open-source docking program.

Protocol: Molecular Docking of BMS-488043 with gp120
using AutoDock Vina
1. Preparation of the Receptor (gp120)

1.1. Obtain the Protein Structure: Download the crystal structure of HIV-1 gp120 from the

Protein Data Bank (PDB). A suitable structure is, for example, PDB ID: 3DNN.

1.2. Pre-process the Protein:
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Open the PDB file in a molecular visualization tool such as UCSF Chimera or AutoDock

Tools (ADT).

Remove all non-essential molecules, including water, ions, and any co-crystallized ligands.

Inspect the protein for any missing atoms or residues and repair them if necessary.

Add polar hydrogens to the protein, as they are crucial for defining hydrogen bonds.

Assign partial charges (e.g., Kollman charges) to the protein atoms.

Save the prepared protein structure in the PDBQT format, which is required by AutoDock

Vina.

2. Preparation of the Ligand (BMS-488043)

2.1. Obtain the Ligand Structure: The 3D structure of BMS-488043 can be obtained from

databases like PubChem or ZINC. Alternatively, it can be sketched using chemical drawing

software like ChemDraw and converted to a 3D structure.

2.2. Pre-process the Ligand:

Load the ligand structure into AutoDock Tools.

Ensure that the ligand has the correct protonation state at physiological pH.

Define the rotatable bonds in the ligand to allow for conformational flexibility during

docking.

Save the prepared ligand in the PDBQT format.

3. Defining the Binding Site (Grid Box)

3.1. Identify the Binding Pocket: The binding site for BMS-488043 is the Phe43 cavity. This

can be identified by referring to the co-crystallized ligand in the original PDB file (if available)

or from published literature. Key residues lining this pocket include those listed in Table 3.

3.2. Set the Grid Box Parameters:
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In AutoDock Tools, use the "Grid Box" option to define a three-dimensional grid that

encompasses the entire binding site.

The size of the grid box should be large enough to allow the ligand to move and rotate

freely within the pocket. A typical size might be 60 x 60 x 60 Å with a spacing of 1.0 Å.

Center the grid box on the identified binding pocket. Note the coordinates of the center

and the dimensions of the box.

4. Running the Docking Simulation with AutoDock Vina

4.1. Create a Configuration File: Create a text file (e.g., config.txt) that specifies the input

files and docking parameters. An example is provided below:

4.2. Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory

containing your files, and run the following command:

5. Analysis of Docking Results

5.1. Examine the Output Files: AutoDock Vina will generate an output PDBQT file

(docking_results.pdbqt) containing the predicted binding poses of the ligand, ranked by their

binding affinities (in kcal/mol). A log file (docking_log.txt) will also be created with the binding

affinity values for each pose.

5.2. Visualize the Docked Poses: Load the receptor PDBQT file and the output PDBQT file

into a molecular visualization tool.

5.3. Analyze the Interactions: For the best-ranked pose (lowest binding energy), analyze the

non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between

BMS-488043 and the residues of the gp120 binding pocket. This will help to validate the

docking results and understand the structural basis of the inhibition.

Visualizations
The following diagrams illustrate the key pathways and workflows described in these

application notes.
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Caption: HIV-1 entry pathway and the inhibitory action of BMS-488043.
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Caption: Workflow for molecular docking of BMS-488043 with gp120.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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